molecular formula C17H19N3O2 B11831765 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid

2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid

Número de catálogo: B11831765
Peso molecular: 297.35 g/mol
Clave InChI: DZLYPNVGHMBQIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid is a bipyridine derivative featuring a cyclohexylamino substituent at the 2' position and a carboxylic acid group at the 5 position of the [2,4'-bipyridine] scaffold.

Propiedades

Fórmula molecular

C17H19N3O2

Peso molecular

297.35 g/mol

Nombre IUPAC

6-[2-(cyclohexylamino)pyridin-4-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H19N3O2/c21-17(22)13-6-7-15(19-11-13)12-8-9-18-16(10-12)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,18,20)(H,21,22)

Clave InChI

DZLYPNVGHMBQIB-UHFFFAOYSA-N

SMILES canónico

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC=C(C=C3)C(=O)O

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2’-(ciclohexilamino)-[2,4’-bipiridina]-5-carboxílico generalmente involucra reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del núcleo bipiridina, seguido de la introducción del grupo ciclohexilamino y la funcionalidad del ácido carboxílico. Las condiciones de reacción a menudo requieren el uso de catalizadores, solventes específicos y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.

Métodos de Producción Industrial

En un entorno industrial, la producción de este compuesto puede implicar técnicas de síntesis orgánica a gran escala. Estos métodos están optimizados para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción y calidad del producto consistentes.

Análisis De Reacciones Químicas

Carboxylic Acid Reactions

The 5-carboxylic acid group undergoes standard acid-catalyzed transformations:

Reaction Type Conditions Products Key Observations
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Methyl/ethyl estersHigher yields with methanol under reflux
Amidation Thionyl chloride → amine couplingAmide derivativesRequires activation via acyl chloride intermediate
Salt Formation Reaction with bases (e.g., NaOH)Sodium/potassium carboxylate saltsImproved water solubility for biological assays

Cyclohexylamino Group Reactions

The secondary amine participates in:

  • Alkylation/Acylation : Forms N-alkyl or N-acyl derivatives under nucleophilic conditions.

  • Metal Coordination : Acts as a weak-field ligand in transition metal complexes .

Coordination Chemistry

The bipyridine moiety facilitates chelation with transition metals, forming stable complexes. Key studies include:

Metal Complex Formation

Metal Ion Coordination Mode Application Structural Data
Ru(II) Octahedral (N,N-bidentate binding)Photocatalysis, CO₂ reductionLigand-to-metal charge transfer observed
Zn(II) Tetrahedral or octahedralMOF constructionForms porous frameworks with 5,5′-dicarboxylic analogs
Mn(II) HexacoordinateRadical scavenging in medicinal chemistryEnhanced stability vs. free ligand

Mechanistic Insights

  • Binding Affinity : Ru(II) complexes show stronger binding (log K ≈ 4.2) compared to Zn(II) (log K ≈ 3.8) due to d-orbital electron acceptance .

  • Luminescence : Ru complexes exhibit excited-state electron-transfer properties, useful in light-driven catalytic cycles .

Metal-Organic Frameworks (MOFs)

Reaction with Zn(NO₃)₂ or MnCl₂ yields 3D frameworks with high surface area (>500 m²/g), applied in:

  • CO₂ Capture : Adsorption capacity of ~2.5 mmol/g at 1 bar .

  • Lithium-Ion Batteries : Enhanced conductivity via π-stacking interactions .

Biological Probes

  • Anticancer Activity : Ru complexes demonstrate IC₅₀ values of 12–18 µM against HeLa cells .

  • Radical Scavenging : Quenches DPPH radicals at 80% efficiency (1 mM concentration) .

Comparative Reactivity

The compound’s unique features vs. analogs include:

Compound Key Difference Reactivity Impact
2-Amino-[2,4'-bipyridine]-5-carboxylic acidLacks cyclohexyl groupReduced lipophilicity and metal affinity
2,2′-Bipyridine-5,5′-dicarboxylic acidDual carboxylic acid groupsForms more rigid MOFs

Analytical Characterization

Reaction products are validated via:

  • NMR : Carboxylic proton at δ 12.3–13.1 ppm (D₂O exchangeable) .

  • Mass Spectrometry : Molecular ion peak at m/z 230.26 .

  • X-ray Diffraction : Confirms octahedral geometry in Ru complexes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol
  • Structure : The compound features a bipyridine structure with a cyclohexylamino group at the 2' position and a carboxylic acid group at the 5 position, contributing to its unique chemical reactivity and biological activity.

Anticancer Activity

Research indicates that 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid exhibits promising anticancer properties. It has shown efficacy against several cancer cell lines through mechanisms that may involve:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated significant cytotoxicity against breast cancer (MCF7) and leukemia cells, with IC50 values indicating effective dose-dependent responses.
  • Mechanistic Insights : The compound's ability to form complexes with metal ions may enhance its biological activity, potentially leading to novel therapeutic strategies in cancer treatment.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, showing potential in treating conditions such as arthritis. Key findings include:

  • Reduction of Inflammatory Markers : Animal model studies have reported decreased paw swelling and reduced infiltration of inflammatory cells in treated groups.
  • Cytokine Modulation : It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism for its therapeutic action.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating potential applications in infection control:

  • Activity Spectrum : In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Coordination Chemistry and Materials Science

The bipyridine moiety allows for coordination with metal ions, which can be exploited in various applications:

Catalysis

The ability of this compound to form stable complexes with metals positions it as a valuable ligand in catalytic processes. Research is ongoing to explore its role in:

  • Transition Metal Complexes : These complexes may facilitate reactions in organic synthesis or materials development.

Sensor Technology

The unique electronic properties of bipyridine derivatives make them suitable for use in sensor technology, particularly in detecting metal ions or small molecules.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Cyclohexylamino)-pyridine-3-carboxylic acidPyridine ring with cyclohexylamino groupPotentially different biological activity
6-(Cyclohexylamino)-pyrimidine-5-carboxylic acidPyrimidine corePossible application in anti-inflammatory drugs
2-Amino-[2,4'-bipyridine]-5-carboxylic acidAmino group instead of cyclohexylaminoDifferent interaction profiles

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an induced arthritis model, administration of the compound significantly decreased paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Mecanismo De Acción

El mecanismo por el cual el ácido 2’-(ciclohexilamino)-[2,4’-bipiridina]-5-carboxílico ejerce sus efectos implica su interacción con objetivos moleculares específicos. El núcleo bipiridina puede coordinarse con iones metálicos, influyendo en diversas vías bioquímicas. El grupo ciclohexilamino puede interactuar con moléculas biológicas, afectando su función y actividad.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • [2,2'-Bipyridine]-5-carboxylic Acid (BCA): Structure: Carboxylic acid at the 5-position of a symmetric 2,2'-bipyridine backbone. Key Differences: Unlike the target compound, BCA lacks the cyclohexylamino group and features a 2,2'-bipyridine linkage instead of 2,4'. Catalytic Performance: In Pd@MOF-BCA, BCA exhibited low Pd loading (0.3 wt%) compared to APBA-based catalysts (5.0 wt%), suggesting that substituents like cyclohexylamino may enhance metal coordination and stabilization .
  • [2,2'-Bipyridine]-5,5'-dicarboxylic Acid: Structure: Dual carboxylic acid groups at both 5 and 5' positions. Biological Activity: Demonstrated potent inhibition of prolyl hydroxylase (IC₅₀ = 0.19 µM), outperforming monocarboxylic analogs like BCA. This highlights the importance of carboxylate group placement for enzyme binding .
  • 5'-Methyl-2,2'-bipyridine-5-carboxylic Acid: Structure: Methyl group at the 5' position and carboxylic acid at the 5 position.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (C₁₇H₁₉N₃O₂; theoretical MW = 297.35) is heavier than BCA (MW = 200.19) and [2,4'-bipyridine]-5-carboxylic acid (MW = 200.19) . The cyclohexylamino group may reduce aqueous solubility compared to methyl or carboxylate-substituted analogs, impacting bioavailability or reaction conditions.

Data Table: Comparative Analysis of Bipyridine-Carboxylic Acid Derivatives

Compound Name Structure Highlights Biological Activity (IC₅₀) Pd Loading (wt%) Molecular Weight Key References
[2,2'-Bipyridine]-5-carboxylic Acid 2,2'-linkage; monocarboxylic ~1–10 µM 0.3 200.19
[2,2'-Bipyridine]-5,5'-dicarboxylic Acid 2,2'-linkage; dicarboxylic 0.19 µM N/A 244.18
5'-Methyl-2,2'-bipyridine-5-carboxylic Acid 2,2'-linkage; methyl substituent N/A N/A 214.23
[2,4'-Bipyridine]-5-carboxylic Acid 2,4'-linkage; monocarboxylic N/A N/A 200.19
Target Compound: 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic Acid 2,4'-linkage; cyclohexylamino substituent N/A (predicted enhanced binding) N/A (theoretical improvement) 297.35 N/A

Actividad Biológica

2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid is a heterocyclic compound characterized by its bipyridine structure, which includes two pyridine rings. The presence of a cyclohexylamino group at the 2' position and a carboxylic acid group at the 5 position contributes to its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol

The compound's structure allows it to participate in various chemical reactions, particularly through its functional groups. The bipyridine moiety can form stable complexes with metal ions, which is significant for its potential applications in catalysis and medicinal chemistry.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. This includes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly in the context of EGFR (epidermal growth factor receptor) signaling pathways.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways relevant in various diseases.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines :
    • A study demonstrated that derivatives of bipyridine compounds exhibited selective inhibition against mutant EGFR overexpressing cancer cells compared to wild-type cells. This suggests that 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid may have similar properties due to its structural characteristics .
  • Antiproliferative Activity :
    • In vitro assays have shown that compounds with similar structures can significantly inhibit the proliferation of cancer cell lines such as A431 (EGFR WT) and H1975 (EGFR L858R/T790M). The selectivity for mutant EGFR suggests a targeted therapeutic approach for treating specific types of cancer .
  • Structure-Activity Relationship (SAR) :
    • Research has explored the SAR of related compounds, indicating that modifications in the bipyridine structure can enhance biological activity. For instance, the introduction of different substituents on the pyridine rings can lead to improved potency and selectivity against specific targets .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
4-(Cyclohexylamino)-pyridine-3-carboxylic acidPyridine ring with cyclohexylamino groupPotentially different biological activity
6-(Cyclohexylamino)-pyrimidine-5-carboxylic acidPyrimidine corePossible application in anti-inflammatory drugs
2-Amino-[2,4'-bipyridine]-5-carboxylic acidAmino group instead of cyclohexylaminoDifferent interaction profiles

Q & A

Basic Research Questions

Synthetic Methodologies and Optimization Q: What are the established synthetic routes for preparing 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid, and how can reaction conditions be optimized for yield? A: Key strategies include:

  • Suzuki-Miyaura coupling for bipyridine core assembly using cyclohexylamino-substituted boronic esters (e.g., 2-(Cyclohexylamino)pyridine-5-boronic acid derivatives) .
  • Ester hydrolysis : Hydrolysis of ethyl [2,2'-bipyridine]-5-carboxylate precursors under acidic (HCl/EtOH, reflux) or basic (NaOH/H2O, 80°C) conditions to yield the carboxylic acid .
  • Optimization : Monitor reaction progress via TLC/HPLC; use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions. Purify via silica gel chromatography (CH2Cl2:MeOH = 10:1) or recrystallization (EtOH/H2O) for >95% purity .

Structural Characterization Techniques Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques:

  • 1H/13C NMR : Assign cyclohexylamino protons (δ 1.2–2.0 ppm) and bipyridine aromatic signals (δ 7.5–9.0 ppm) .
  • HPLC-MS : Confirm molecular ion [M+H]+ (e.g., m/z 340.2) and purity (>98% via UV at 254 nm).
  • FT-IR : Identify carboxylic acid C=O (1700–1720 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., C17H19N3O2) within ±0.4% deviation .

Advanced Research Questions

Structure-Activity Relationship (SAR) Profiling Q: How does the cyclohexylamino substituent influence inhibitory activity against prolyl hydroxylase compared to other analogs? A: SAR insights from bipyridine derivatives:

  • Steric effects : Bulky cyclohexyl groups may reduce binding affinity by ~30% compared to smaller substituents (e.g., methyl) due to active-site steric clashes .
  • Lipophilicity : Cyclohexylamino increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Benchmarking : The 5-carboxylic acid group is critical for potency ([2,2'-bipyridine]-5,5'-dicarboxylic acid has IC50 = 0.19 µM); modifications here reduce activity 5–10 fold .

Resolving Mechanistic Contradictions Q: How can researchers address conflicting hypotheses about iron chelation versus electrostatic interactions in prolyl hydroxylase inhibition? A: Methodological approaches:

  • Chelation assays : Use UV-Vis spectroscopy to detect Fe(II) binding (e.g., λmax shift from 280 nm to 520 nm upon complexation) .
  • Mutagenesis : Modify Fe-coordinating histidines (e.g., H374A in PHD2); >50% activity loss confirms chelation dependence .
  • Docking studies : Compare binding modes of carboxylated vs. non-ionic analogs using PDB 3HQR; electrostatic interactions with Arg383/Ser244 are key .

In Vitro Assay Design Q: What parameters are critical for evaluating prolyl hydroxylase inhibition in vitro? A: Optimize:

  • Substrate : 50 µM HIF-1α peptide (residues 556–574) to maintain Km conditions .
  • Cofactors : 50 µM Fe(II), 2 mM ascorbate, 1 mM 2-oxoglutarate in pH 6.8 Tris buffer .
  • Detection : Quantify succinate byproduct via LC-MS (LOD: 0.1 nmol/min/mg protein) or anti-hydroxyproline antibodies .

Solubility and Bioavailability Optimization Q: What strategies improve aqueous solubility without compromising bioactivity? A: Approaches include:

  • Prodrugs : Synthesize methyl esters (e.g., ethyl [2,2'-bipyridine]-5-carboxylate) that hydrolyze in vivo to the active acid .
  • Salt formation : Use L-arginine counterions to increase solubility 5–10 fold in PBS (pH 7.4) .
  • Nanoformulation : PEGylated liposomes (100–150 nm) achieve >80% dissolution in simulated gastric fluid .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.